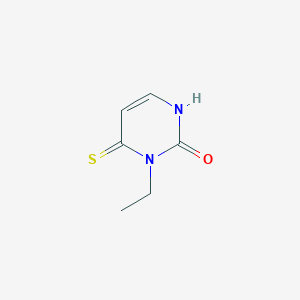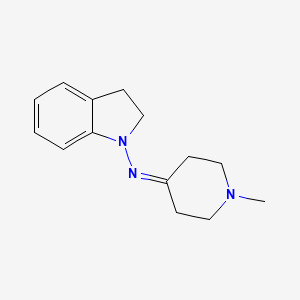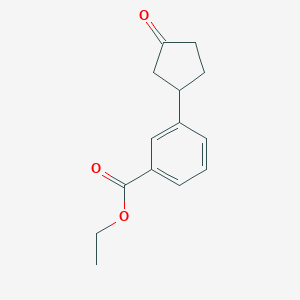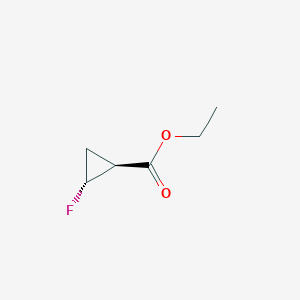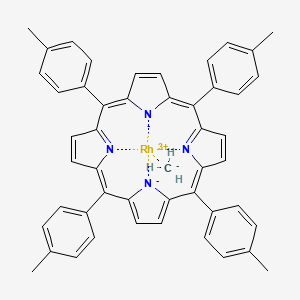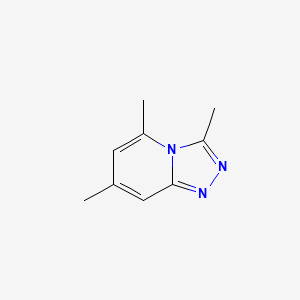
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine is a chemical compound with the molecular formula C9H11N3. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and applications in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyridine with hydrazine hydrate and formaldehyde, followed by cyclization to form the triazolo ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazolo derivatives.
Substitution: Formation of halogenated or alkylated triazolo derivatives.
Wissenschaftliche Forschungsanwendungen
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(4,3-a)pyridine: A related compound with similar structural features but different substitution patterns.
3,5-Dimethyl-1,2,4-triazolo(4,3-a)pyridine: Another similar compound with two methyl groups instead of three.
Uniqueness
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 5, and 7 can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic targets .
Eigenschaften
CAS-Nummer |
4919-15-7 |
|---|---|
Molekularformel |
C9H11N3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
3,5,7-trimethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-4-7(2)12-8(3)10-11-9(12)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
RIZPENAJJCPFAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NN=C(N2C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


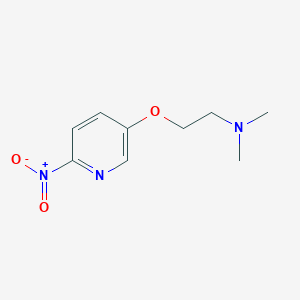
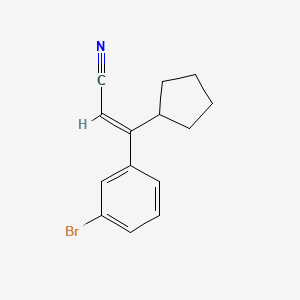
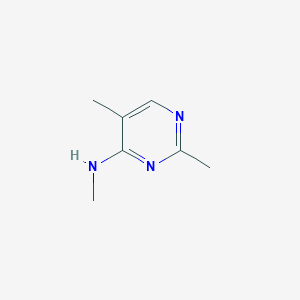
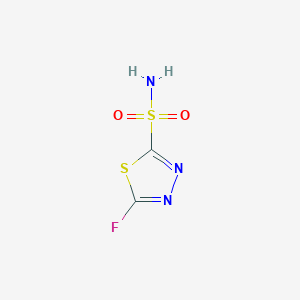
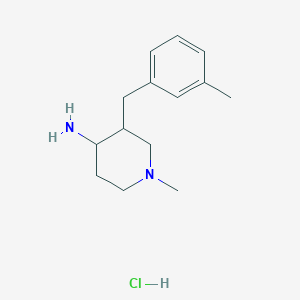
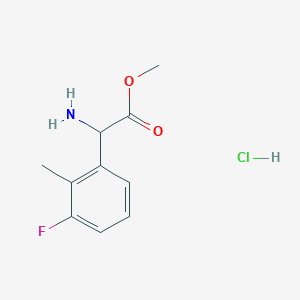
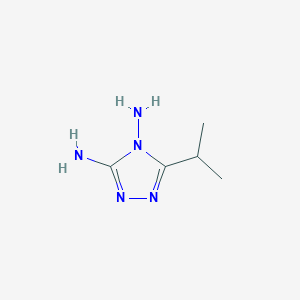
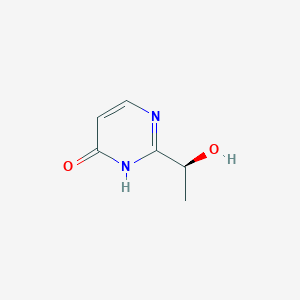
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
